molecular formula C12H14BrClO3 B14932644 Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate CAS No. 588679-11-2

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

Cat. No.: B14932644
CAS No.: 588679-11-2
M. Wt: 321.59 g/mol
InChI Key: GISANKJOUBCHEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS: 588679-11-2) is an ester derivative with the molecular formula C₁₂H₁₄BrClO₃ and a molecular weight of 321.59 g/mol . The compound features a phenoxy group substituted with bromine (4-position) and chlorine (2-position), attached to a 2-methylpropanoate ethyl ester backbone.

Properties

CAS No.

588679-11-2

Molecular Formula

C12H14BrClO3

Molecular Weight

321.59 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H14BrClO3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3

InChI Key

GISANKJOUBCHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanol.

Scientific Research Applications

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Agricultural Chemistry: Studied for its potential use in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The presence of the bromo and chloro substituents on the phenoxy ring allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or molecular framework. Data are compiled from patents, safety sheets, and synthesis reports.

Structural and Physicochemical Properties

Table 1: Key Parameters of Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound 4-Br, 2-Cl C₁₂H₁₄BrClO₃ 321.59 588679-11-2 Dual halogenation; high lipophilicity; used in drug intermediates
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate 4-Cl, 3-CH₃ C₁₃H₁₇ClO₃ 256.73 62402-47-5 Lower MW due to absence of Br; methyl group enhances steric bulk
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate 4-Br C₁₂H₁₅BrO₃ 295.15 Single Br substituent; simpler structure; potential aroma compound
Ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate 2-Br, 4-Cl C₁₂H₁₄BrClO₃ 321.59 1187627-09-3 Positional isomer of target compound; altered electronic effects
Ethyl 2-(4-bromophenyl)-2-methylpropanoate Phenyl-Br (no O) C₁₂H₁₅BrO₂ 283.16 32454-36-7 Non-phenoxy ester; lower polarity; safety data available
Key Observations:
  • Halogenation Impact: The dual Br/Cl substitution in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., ethyl 2-(4-bromophenoxy)-2-methylpropanoate). This enhances membrane permeability but may reduce water solubility .
  • Positional Isomerism: The 4-bromo-2-chloro configuration in the target compound differs from 2-bromo-4-chloro (CAS 1187627-09-3).
  • Phenoxy vs. Phenyl Backbone: Replacing the phenoxy group with a phenyl group (as in CAS 32454-36-7) removes the oxygen bridge, reducing polarity and altering metabolic pathways .

Chromatographic and Ionization Behavior

Evidence from gas chromatography studies () indicates that esters like ethyl 2-methylpropanoate derivatives exhibit similar retention times but divergent migration times due to differences in halogen content. The target compound’s Br/Cl substituents likely enhance dimer formation in ionization regions, impacting analytical detection .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated phenols (e.g., 4-bromo-2-chlorophenol) can react with ethyl 2-methylpropanoate derivatives under basic conditions to form the target ester. Optimization strategies include:

  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl bromides (as in boronic ester coupling ).
  • Temperature Control : Reactions conducted at 0–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization to isolate high-purity product, with LCMS (e.g., m/z 791 [M+H]+ ) and HPLC (retention time analysis ) for validation.

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR shifts vs. LCMS results) during structural validation?

Methodological Answer:
Discrepancies may arise from isomeric impurities, solvent effects, or ion suppression in LCMS. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR, high-resolution MS, and X-ray crystallography (using SHELX ) to confirm bond connectivity.
  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping NMR signals .
  • LCMS Parameter Adjustment : Optimize ionization conditions (e.g., electrospray vs. APCI) to reduce adduct formation .

Basic: What analytical techniques are essential for characterizing the purity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., retention time 1.19 minutes ) and GC-MS for volatile impurities.
  • Spectroscopy : FT-IR to confirm ester and aryl ether functional groups; 19^19F NMR (if applicable) for halogenated analogs .
  • Elemental Analysis : Combustion analysis for C, H, Cl, and Br content validation .

Advanced: What experimental approaches are used to study the reactivity of bromo and chloro substituents in this compound?

Methodological Answer:

  • Nucleophilic Substitution : React with amines or thiols under basic conditions, monitoring kinetics via 1^1H NMR .
  • Photocatalysis : Explore C-Br bond activation under UV light for functionalization (e.g., coupling with alkenes) .
  • Computational Modeling : Density Functional Theory (DFT) to predict activation energies for halogen displacement .

Advanced: How can degradation pathways be elucidated under varying pH and thermal conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic/neutral buffers (pH 1–13) at 40–80°C, followed by LC-MS/MS to identify breakdown products (e.g., hydrolysis of ester to carboxylic acid) .
  • Kinetic Analysis : Arrhenius plots to extrapolate shelf-life under storage conditions .
  • Mass Spectral Libraries : Compare fragmentation patterns with known analogs (e.g., clofibrate derivatives ).

Basic: What computational tools are recommended for predicting physicochemical properties (e.g., logP, pKa) of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs for logP and pKa prediction.
  • Crystallography : SHELXL for crystal packing analysis and solubility estimation .
  • Molecular Dynamics : Simulate solvent interactions to assess stability in polar/nonpolar media .

Advanced: How can researchers design a regioselective synthesis to avoid positional isomer formation?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control bromination/chlorination positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers) during halogenation steps .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

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